REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[B:17](OCC)([O:21]CC)[O:18]CC>C1COCC1>[CH2:1]([B:17]([OH:21])[OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)[Mg]Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
reactant
|
Smiles
|
B(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred briefly at −20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed up slowly over 3 hours to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed on rotary evaporator
|
Type
|
ADDITION
|
Details
|
the concentrated mixture was poured into water (300 ml)
|
Type
|
STIRRING
|
Details
|
After being stirred for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
precipitated tetradecylboronic acid
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
CUSTOM
|
Details
|
dried with air overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
The dried white solid was washed with cold hexane
|
Type
|
CUSTOM
|
Details
|
to remove a trace of tetradecane
|
Type
|
CUSTOM
|
Details
|
dried with air
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |